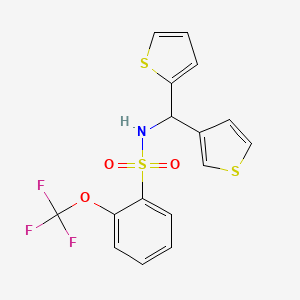

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring dual thiophene substituents (2-yl and 3-yl positions) and a trifluoromethoxy (-OCF₃) group on the benzene ring. The compound’s structure combines electron-rich thiophene moieties with the electron-withdrawing trifluoromethoxy group, which may enhance its lipophilicity and influence receptor binding .

Properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3S3/c17-16(18,19)23-12-4-1-2-6-14(12)26(21,22)20-15(11-7-9-24-10-11)13-5-3-8-25-13/h1-10,15,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERGWVUHFZFAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and perform a series of functional group transformations to introduce the trifluoromethoxy and benzenesulfonamide groups. Key steps may include:

Thiophene Functionalization: Introduction of functional groups onto the thiophene rings through halogenation or metal-catalyzed coupling reactions.

Formation of the Sulfonamide Linkage: Reaction of the functionalized thiophene with a sulfonyl chloride derivative to form the sulfonamide bond.

Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene and benzene derivatives.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key sulfonamide-thiophene derivatives and their properties, highlighting structural similarities and biological activities:

Key Observations:

Thiophene Substitution Patterns :

- Derivatives with single thiophene substituents (e.g., thiophen-2-yl in compounds) show significant anticancer activity, likely due to π-π stacking interactions with biological targets. The target compound’s dual thiophene substituents (2-yl and 3-yl) may improve binding affinity through synergistic electronic and steric effects .

- highlights a compound with methoxy-substituted thiophen-2-yl and thiophen-3-yl groups, suggesting that substitution position influences solubility and metabolic stability .

Trifluoromethoxy (-OCF₃) vs. This property is critical for oral bioavailability in drug candidates . In related sulfonamides (e.g., ), fluorophenyl and cyano groups are used to modulate electronic effects, but -OCF₃ offers a balance of steric bulk and electronegativity .

Biological Activity Trends :

- Compounds with heterocyclic amines (e.g., thiazol-2-yl, pyrimidin-2-yl) in exhibit superior cytotoxicity, likely due to hydrogen bonding with target enzymes like carbonic anhydrases or kinases . The target compound lacks such groups but may compensate with dual thiophene interactions.

Synthetic and Analytical Considerations :

- Purity data for analogues (e.g., 97% in ) suggest rigorous chromatographic methods are employed for sulfonamide-thiophene derivatives. The trifluoromethoxy group’s stability under synthetic conditions is inferred from similar compounds .

Computational and Experimental Insights

- Density Functional Theory (DFT): Studies on analogous molecules () utilize DFT to model electronic properties.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of thiophene derivatives and subsequent functionalization with trifluoromethoxy and sulfonamide groups. The synthetic pathways often utilize methodologies such as:

- Bromination : Involves brominating thiophene derivatives under controlled conditions.

- Functional Group Modification : Incorporation of trifluoromethoxy and sulfonamide functionalities through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anti-inflammatory agent.

Antiviral Activity

Research has shown that derivatives similar to this compound exhibit significant antiviral properties. For instance, compounds with structural similarities demonstrated effective inhibition against viruses such as Hepatitis C and Dengue Virus, with IC50 values in the low micromolar range (e.g., 0.35 μM for certain derivatives) .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, with some derivatives achieving over 90% inhibition in specific assays compared to standard anti-inflammatory drugs .

Case Studies

Several case studies have been published that provide insights into the biological mechanisms and efficacy of related compounds:

- Study on Antiviral Efficacy : A recent study assessed a series of thiophene-based compounds for their antiviral activity against the Tobacco Mosaic Virus (TMV). The most effective compounds showed EC50 values below 30 μM, indicating strong antiviral potential .

- Anti-inflammatory Profile : Another investigation focused on the anti-inflammatory properties of thiophene derivatives, revealing a significant reduction in edema in animal models. The compounds were compared against established anti-inflammatory agents, showing promising results .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of thiophene-based compounds:

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation often involves reacting a benzenesulfonyl chloride derivative with an amine precursor under inert conditions. Tetrahydrofuran (THF) and triethylamine (EtN) are common solvents/bases for such reactions, as noted in phosphazene-related syntheses . Intermediate purification typically employs column chromatography, and characterization relies on H/C NMR, high-resolution mass spectrometry (HRMS), or thin-layer chromatography (TLC) monitoring .

Q. How can researchers optimize the purification of this compound given its trifluoromethoxy and thiophene substituents?

- Methodology : The trifluoromethoxy group increases lipophilicity, complicating aqueous workup. Use reversed-phase chromatography (C18 columns) with acetonitrile/water gradients. For crystalline intermediates, recrystallization from ethanol/dichloromethane mixtures may improve purity. Monitor by HPLC (≥98% purity threshold) .

Q. What spectroscopic techniques are critical for confirming the structure of this sulfonamide derivative?

- Methodology :

- NMR : F NMR is essential to confirm the trifluoromethoxy group’s integrity ( ~ -55 to -60 ppm). H NMR should resolve thiophene protons ( 6.5–7.5 ppm).

- X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX) provides unambiguous confirmation of stereochemistry and bond angles .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare computed IR/Raman spectra with experimental data to validate accuracy. Exact exchange terms improve thermochemical predictions for sulfonamide derivatives .

Q. What challenges arise in resolving the X-ray crystal structure of this compound, particularly regarding disordered thiophene rings?

- Methodology : Thiophene rings often exhibit rotational disorder. Use low-temperature (100 K) data collection to minimize thermal motion. Refinement in SHELXL with anisotropic displacement parameters (ADPs) and TWIN/BASF commands for twinned crystals improves model accuracy. ORTEP visualizations aid in interpreting ellipsoid plots .

Q. How can researchers analyze contradictory stability data (e.g., thermal decomposition vs. hydrolytic resistance) for this compound?

- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen to assess thermal stability. Hydrolytic studies in buffered solutions (pH 1–13) at 37°C quantify degradation kinetics. Cross-validate with DFT calculations on bond dissociation energies (BDEs) of the sulfonamide and trifluoromethoxy groups .

Q. What strategies are effective for studying structure-activity relationships (SAR) involving the thiophene and trifluoromethoxy moieties?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing thiophene with furan or altering trifluoromethoxy to methoxy). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock/Vina) to identify critical interactions. Correlate logP (lipophilicity) with cellular permeability .

Data Contradiction Analysis

Q. How should discrepancies between theoretical (DFT) and experimental dipole moments be addressed?

- Methodology : Discrepancies often arise from solvent effects or basis set limitations. Recompute dipole moments using polarizable continuum models (PCM) for solvent correction. Experimentally, measure dipole moments via solution-phase dielectric constant measurements or Stark spectroscopy .

Q. Why might crystallographic bond lengths differ from DFT-optimized geometries?

- Methodology : Crystallographic data reflect time-averaged structures in solid-state packing, while DFT models isolated molecules. Compare with gas-phase electron diffraction (if available) or use periodic boundary conditions (PBC-DFT) to simulate crystal environments. Check for intermolecular interactions (e.g., H-bonding) that distort bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.